molecular formula C24H26ClN5OS B2821664 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-71-0

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2821664
CAS No.: 898367-71-0
M. Wt: 468.02
InChI Key: IDPCXMIKSDDCER-UHFFFAOYSA-N
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Description

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenylpiperazine moiety, an m-tolyl group, and an ethyl chain.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-7-4-6-16(2)14-17)29-12-10-28(11-13-29)19-9-5-8-18(25)15-19/h4-9,14-15,21,31H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPCXMIKSDDCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactionsThe final steps involve the formation of the thiazolo[3,2-b][1,2,4]triazole ring system under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process often involves techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in aromatic substituents and alkyl chain configurations, significantly influencing physicochemical and biological properties.

Compound Name Substituent on Aromatic Ring Alkyl Group on Thiazolotriazole Molecular Weight (g/mol) Key Features
Target Compound m-Tolyl Ethyl ~529.5 (estimated) Balances lipophilicity (m-tolyl) and metabolic stability (ethyl chain).
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[...]-6-ol 4-Ethoxy-3-methoxyphenyl Methyl 568.0 (reported) Increased polarity due to methoxy/ethoxy groups; may reduce CNS penetration.
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[...]-6-ol 3,4,5-Trimethoxyphenyl Methyl 598.1 (estimated) High lipophilicity; potential for enhanced protein binding.

Key Observations :

  • Aromatic Substitutions :
    • The m-tolyl group in the target compound provides moderate lipophilicity, favoring membrane permeability compared to polar methoxy/ethoxy analogs .
    • Trimethoxyphenyl substituents (as in ) may enhance π-π stacking interactions with aromatic residues in enzyme pockets but could limit solubility.
  • Alkyl Chain Variations :
    • The ethyl group on the thiazolotriazole core may improve metabolic stability compared to methyl analogs, as longer alkyl chains resist oxidative degradation .

Challenges :

  • Steric hindrance from the m-tolyl group may necessitate optimized coupling conditions (e.g., elevated temperatures or polar aprotic solvents).

Pharmacological Implications

Although direct activity data for the target compound are lacking, inferences can be drawn from analogs:

  • Piperazine-containing analogs (e.g., ) are frequently designed for CNS targets due to piperazine’s affinity for neurotransmitter receptors.
  • Methoxy-substituted derivatives (e.g., ) often exhibit antifungal or anticancer activity, as seen in molecular docking studies with 14-α-demethylase .
  • Ethyl vs. Methyl groups : The ethyl chain in the target compound may prolong half-life compared to methyl analogs, as seen in pharmacokinetic studies of similar triazole derivatives .

Physicochemical Properties

  • Lipophilicity (LogP) : The m-tolyl group (LogP ~2.1) balances solubility and permeability better than polar methoxy analogs (LogP ~1.5 for ) or highly lipophilic trimethoxyphenyl derivatives (LogP ~3.0 for ).
  • Hydrogen Bonding: The hydroxyl group at position 6 and piperazine nitrogen atoms provide H-bond donors/acceptors, critical for target engagement .

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , identified by its CAS number 898367-71-0, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26ClN5OSC_{24}H_{26}ClN_{5}OS, with a molecular weight of approximately 468.0 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is significant for its biological activity. The presence of the piperazine and chlorophenyl groups suggests potential interactions with various biological targets.

PropertyValue
CAS Number898367-71-0
Molecular FormulaC24H26ClN5OS
Molecular Weight468.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole and triazole rings can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Specifically, docking studies have revealed interactions with acetylcholinesterase (AChE) and urease enzymes. Inhibitors of AChE are critical in treating neurological disorders such as Alzheimer's disease, while urease inhibitors can be beneficial in managing infections caused by urease-producing bacteria .

Anticancer Potential

The anticancer activity of similar compounds has been documented extensively. Thiazole and triazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including inducing apoptosis and inhibiting cell proliferation . The specific compound under discussion may exhibit these properties due to its structural components.

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of synthesized compounds similar to the target compound demonstrated moderate to strong activity against specific bacterial strains. The most active derivatives exhibited IC50 values significantly lower than standard drugs used for comparison .

Urease Inhibition Study

In another study focused on urease inhibition, several derivatives were tested for their ability to inhibit urease activity. The results indicated that certain compounds had IC50 values as low as 2.14 µM, showcasing their potential as effective urease inhibitors .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine moiety, a 3-chlorophenyl group, and an m-tolyl substituent. The thiazole-triazole system enhances π-π stacking with biological targets, while the 3-chlorophenyl group improves lipophilicity and target binding affinity. Piperazine contributes to solubility and receptor interaction, as seen in similar analogs targeting neurotransmitter receptors .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis involves multi-step reactions: (1) cyclization to form the thiazolo-triazole core, (2) nucleophilic substitution to introduce the piperazine group, and (3) Friedel-Crafts alkylation for aryl group attachment. Key reagents include triethylamine (for deprotonation) and DMF as a solvent. Yields are optimized by controlling reaction temperature (60–80°C) and using anhydrous conditions .

Q. Which analytical techniques are critical for confirming purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is tested in DMSO (primary solvent) and aqueous buffers (pH 1.2–7.4) using shake-flask methods. Stability studies involve incubating the compound at 37°C in simulated physiological conditions, with degradation monitored via HPLC. Lipophilicity (logP) is calculated using reverse-phase chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Design of Experiments (DoE) approaches, such as factorial design, systematically vary temperature, solvent polarity, and catalyst concentration. For example, replacing DMF with acetonitrile reduces side reactions during piperazine coupling. Microwave-assisted synthesis shortens reaction times (30 min vs. 12 hrs) and improves yields by 15–20% .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Meta-analyses of IC₅₀ values from enzyme assays (e.g., kinase inhibition) identify outliers due to assay variability (e.g., ATP concentration differences). Cross-validation with molecular docking (using AutoDock Vina) clarifies target specificity. For example, conflicting serotonin receptor binding data may arise from differential cell membrane compositions .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic substitution of the m-tolyl group (e.g., replacing -CH₃ with -CF₃) evaluates electronic effects on receptor binding. Piperazine ring expansion (e.g., morpholine analogs) tests steric tolerance. Biological testing in parallel with Computational Quantitative Structure-Activity Relationship (QSAR) models prioritizes candidates with predicted EC₅₀ < 100 nM .

Q. What experimental approaches elucidate the compound’s mechanism of action?

Competitive radioligand binding assays (using ³H-labeled antagonists) quantify receptor affinity. CRISPR-Cas9 knockout of putative targets (e.g., dopamine D₂ receptors) confirms functional involvement. Phosphoproteomics (LC-MS/MS) identifies downstream signaling pathways altered by the compound .

Q. How can in vitro findings be translated to in vivo models?

Pharmacokinetic profiling in rodents (IV/PO administration) determines bioavailability and half-life. Blood-brain barrier penetration is assessed via brain-plasma ratio measurements. Toxicity screens (ALT/AST levels, histopathology) ensure safety before efficacy testing in disease models (e.g., antipsychotic activity in MK-801-induced schizophrenia models) .

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